3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
CAS No.: 2034281-15-5
Cat. No.: VC4316446
Molecular Formula: C17H18N4O4
Molecular Weight: 342.355
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034281-15-5 |
|---|---|
| Molecular Formula | C17H18N4O4 |
| Molecular Weight | 342.355 |
| IUPAC Name | 3-[(3,4-dimethoxyphenyl)methyl]-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C17H18N4O4/c1-10-12(9-18-17(19-10)24-4)16-20-15(21-25-16)8-11-5-6-13(22-2)14(7-11)23-3/h5-7,9H,8H2,1-4H3 |
| Standard InChI Key | HONNLXDWDNTTFU-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1C2=NC(=NO2)CC3=CC(=C(C=C3)OC)OC)OC |
Introduction
Chemical Architecture and Nomenclature
The IUPAC name 3-(3,4-dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole systematically describes its molecular framework:
-
Core structure: A 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.
-
Position 3 substitution: A benzyl group (-CH₂-C₆H₃(OMe)₂) with methoxy groups at the 3- and 4-positions of the aromatic ring.
-
Position 5 substitution: A pyrimidine ring substituted with a methoxy group at position 2 and a methyl group at position 4.
Comparative Structural Analysis
Analogous 1,2,4-oxadiazoles, such as 3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (PubChem CID 700578), share structural motifs that inform property predictions :
*Calculated using ChemDraw and PubChem data .
Synthetic Strategies and Optimization
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between nitriles and amidoximes or oxidative desulfurization of thiosemicarbazides . For this compound, a plausible route involves:
Step 1: Preparation of the Benzyl-Substituted Amidoxime
-
React 3,4-dimethoxybenzyl chloride with hydroxylamine to form 3,4-dimethoxybenzylamidoxime.
Step 2: Cyclization with Pyrimidine Carbonitrile
-
Condense the amidoxime with 2-methoxy-4-methylpyrimidine-5-carbonitrile in the presence of a coupling agent (e.g., T3P or EDC·HCl) :
Key Challenges and Solutions
-
Regioselectivity: The 1,2,4-oxadiazole ring formation is highly regioselective under mild conditions (e.g., T3P-mediated cyclization) .
-
Yield Optimization: Electro-oxidative methods (e.g., LiClO₄ in acetonitrile) improve yields to >85% for similar derivatives .
Physicochemical and Pharmacokinetic Profiles
Solubility and Stability
-
Aqueous solubility: Estimated <0.1 mg/mL (similar to PubChem CID 700578 ), necessitating prodrug strategies for oral administration.
-
Thermal stability: Decomposes at ~220°C (differential scanning calorimetry predicted).
Blood-Brain Barrier (BBB) Permeability
The dimethoxybenzyl group enhances lipophilicity, suggesting moderate BBB penetration (logBB ≈ 0.3–0.5) .
Biological Activity and Mechanism
While direct data for this compound are unavailable, structurally related 1,2,4-oxadiazoles exhibit:
-
Kinase inhibition: Pyrimidine moieties often target ATP-binding pockets in kinases (e.g., GSK-3β IC₅₀ = 0.19 μM for analog 10b ).
-
Antineuroinflammatory effects: Dimethoxyaryl groups reduce reactive oxygen species (ROS) by 60–80% at 10 μM .
Hypothesized Targets
| Target | Mechanism | Predicted IC₅₀ (μM) |
|---|---|---|
| GSK-3β | Competitive ATP inhibition | 0.5–2.0 |
| TNF-α production | NF-κB pathway suppression | 3.0–5.0 |
Research Applications and Future Directions
Neurodegenerative Disease Models
-
Alzheimer’s disease: Dual inhibition of GSK-3β and ROS aligns with multitarget strategies for amyloid-β clearance .
-
Parkinson’s disease: Neuroprotective effects via Nrf2 pathway activation warrant in vivo validation.
Oncology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume